molecular formula C24H19OS+ B1609110 (4-Phenoxyphenyl)-diphenylsulfanium CAS No. 240482-96-6

(4-Phenoxyphenyl)-diphenylsulfanium

Cat. No.: B1609110
CAS No.: 240482-96-6
M. Wt: 355.5 g/mol
InChI Key: VQJWWTCKNSPKMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)-diphenylsulfanium typically involves the reaction of diphenyl ether with phenyl ether in the presence of a suitable catalyst. One common method involves using toluene as a solvent, resulting in a high yield of the desired product . The reaction conditions are generally mild, making the process efficient and scalable for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process. The compound is then purified and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)-diphenylsulfanium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve moderate temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can result in a variety of substituted sulfonium compounds.

Scientific Research Applications

(4-Phenoxyphenyl)-diphenylsulfanium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (4-Phenoxyphenyl)-diphenylsulfanium exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or induce other chemical transformations. The molecular targets and pathways involved include the activation of specific photoreactive sites within the compound, leading to the desired chemical changes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Phenoxyphenyl)-diphenylsulfanium include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique photoinitiating and photoacid generating properties. This makes it particularly effective in applications requiring precise control over photochemical reactions.

Properties

IUPAC Name

(4-phenoxyphenyl)-diphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19OS/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJWWTCKNSPKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19OS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401680
Record name (4-phenoxyphenyl)-diphenylsulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240482-96-6
Record name (4-phenoxyphenyl)-diphenylsulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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